molecular formula C8H3Cl3N2 B1600359 2,6,7-Trichloroquinoxaline CAS No. 41213-31-4

2,6,7-Trichloroquinoxaline

カタログ番号: B1600359
CAS番号: 41213-31-4
分子量: 233.5 g/mol
InChIキー: WKHZLRADDUHIIV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2,6,7-Trichloroquinoxaline is a heterocyclic compound with the molecular formula C8H3Cl3N2. It is a derivative of quinoxaline, characterized by the presence of three chlorine atoms at the 2nd, 6th, and 7th positions of the quinoxaline ring.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2,6,7-Trichloroquinoxaline typically involves the condensation of o-phenylenediamine with a suitable dicarbonyl compound under specific conditions. One common method includes the reaction of o-phenylenediamine with trichloroacetyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, leading to the formation of the desired trichloroquinoxaline derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process .

化学反応の分析

Types of Reactions

2,6,7-Trichloroquinoxaline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

科学的研究の応用

Antimicrobial Activity

Quinoxaline derivatives, including 2,6,7-trichloroquinoxaline, have demonstrated significant antimicrobial properties. Studies have shown that quinoxaline compounds can inhibit the growth of various pathogens:

  • Antiviral Properties : Certain quinoxaline derivatives have been reported to inhibit the replication of viruses such as HSV-1 and cytomegalovirus. For instance, compounds with specific side chains exhibit enhanced DNA binding properties that correlate with increased antiviral activity .
  • Antibacterial Effects : Research indicates that quinoxaline derivatives can effectively combat bacterial infections. The structure-activity relationship (SAR) studies reveal that modifications in the quinoxaline structure can lead to improved antibacterial efficacy against resistant strains .

Anticancer Activity

This compound has been investigated for its anticancer potential:

  • Mechanisms of Action : The compound has been shown to induce apoptosis in cancer cell lines such as HCT116 and MCF-7. It operates by inhibiting key signaling pathways involved in cell proliferation and survival .
  • In Vivo Efficacy : In animal models, this compound has demonstrated significant tumor growth inhibition when combined with radiation therapy. This suggests its potential as an adjunct therapy in cancer treatment .

Treatment of Chronic Diseases

Research indicates that quinoxaline derivatives may play a role in managing chronic diseases:

  • Diabetes Management : Certain quinoxaline compounds have shown promise in regulating blood glucose levels in diabetic models. Studies involving transition metal complexes of quinoxaline derivatives have reported reductions in blood glucose levels and improvements in oral glucose tolerance tests .
  • Anti-inflammatory Properties : Quinoxalines are being explored for their anti-inflammatory effects. They can inhibit pro-inflammatory cytokines and thus may serve as safer alternatives to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Imaging and Diagnostic Applications

Recent advancements have highlighted the use of quinoxaline derivatives in medical imaging:

  • PET Imaging : this compound has been utilized in imaging methods such as positron emission tomography (PET). It enhances the uptake of imaging agents in target tissues, which could improve diagnostic accuracy for conditions like diabetes mellitus .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity:

ModificationEffect on Activity
Chlorine SubstitutionIncreased potency against cancer cells
Side Chain VariationsEnhanced antimicrobial properties
Metal ComplexationImproved therapeutic efficacy in diabetic models

Case Studies and Research Findings

Several studies exemplify the applications of this compound:

  • A study demonstrated that a related compound reduced tumor volume significantly in mice models when combined with radiation therapy .
  • Another investigation highlighted its ability to lower blood glucose levels effectively in diabetic rats through specific ligand interactions with transition metals .

作用機序

The mechanism of action of 2,6,7-Trichloroquinoxaline involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atoms enhance its binding affinity and specificity towards these targets, leading to the modulation of biological pathways. For instance, it can act as an inhibitor of certain enzymes, thereby affecting metabolic processes .

類似化合物との比較

Similar Compounds

  • 2,3,6-Trichloroquinoxaline
  • 2,3-Dichloroquinoxaline
  • 4,6,7-Trichloroquinoline

Uniqueness

2,6,7-Trichloroquinoxaline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other trichloroquinoxaline derivatives, it exhibits different reactivity and binding characteristics, making it a valuable compound for specialized applications .

生物活性

2,6,7-Trichloroquinoxaline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological activity, including anticancer, antimicrobial, and other pharmacological effects, supported by relevant studies and data.

Chemical Structure and Properties

This compound belongs to the quinoxaline family of compounds, characterized by a bicyclic structure containing two nitrogen atoms. Its chemical formula is C8H3Cl3N2, which contributes to its unique biological properties.

Anticancer Activity

Recent studies have demonstrated that quinoxaline derivatives exhibit notable anticancer activity. For instance, this compound has been evaluated for its efficacy against various cancer cell lines.

  • Case Study : In a study involving human colon cancer cell lines (HCT-116), this compound showed significant reduction in cell viability with an IC50 value of approximately 1.9 µg/mL, indicating potent anticancer properties compared to doxorubicin (IC50 = 3.23 µg/mL) .
CompoundCell LineIC50 (µg/mL)
This compoundHCT-1161.9
DoxorubicinHCT-1163.23

The mechanism of action appears to involve the induction of apoptosis and inhibition of key signaling pathways such as ERK phosphorylation .

Antimicrobial Activity

Quinoxaline derivatives have also been investigated for their antimicrobial properties. Specifically, studies have shown that compounds similar to this compound exhibit effectiveness against Mycobacterium tuberculosis.

  • Research Findings : A derivative of quinoxaline-2-carboxylic acid demonstrated high antimycobacterial activity with a minimum inhibitory concentration (MIC) of 1.25 μg/mL against M. tuberculosis .
CompoundPathogenMIC (µg/mL)
Quinoxaline DerivativeM. tuberculosis1.25

The biological activity of quinoxalines is often attributed to their ability to induce oxidative stress and DNA damage in target cells. For instance, quinoxaline derivatives have been shown to activate radical intermediates that lead to cellular damage .

Structure-Activity Relationship (SAR)

The biological efficacy of this compound can be influenced by its structural modifications. Research indicates that specific substitutions on the quinoxaline ring can enhance or diminish its activity against various pathogens and cancer cells.

  • SAR Insights : Compounds with electron-withdrawing groups at specific positions on the quinoxaline ring tend to exhibit increased potency against cancer cell lines .

特性

IUPAC Name

2,6,7-trichloroquinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3Cl3N2/c9-4-1-6-7(2-5(4)10)13-8(11)3-12-6/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKHZLRADDUHIIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1Cl)Cl)N=C(C=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3Cl3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90434557
Record name 2,6,7-trichloroquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90434557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41213-31-4
Record name 2,6,7-trichloroquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90434557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6,7-trichloroquinoxaline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Phosphorus oxychloride (50 ml) and phosphorus pentachloride (10 g) were added to 6,7-dichloro-2-hydroxyquinoxaline (6.6 g) and the mixture was stirred for a period of 1 hour. The mixture was then poured onto ice and the precipitate collected by filtration to give 2,6,7-trichloroquinoxaline, mp 137° C.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
6.6 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,6,7-Trichloroquinoxaline
Reactant of Route 2
2,6,7-Trichloroquinoxaline
Reactant of Route 3
Reactant of Route 3
2,6,7-Trichloroquinoxaline
Reactant of Route 4
Reactant of Route 4
2,6,7-Trichloroquinoxaline
Reactant of Route 5
2,6,7-Trichloroquinoxaline
Reactant of Route 6
2,6,7-Trichloroquinoxaline

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。